molecular formula C25H30FN3O3S B2927551 N-butyl-4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 932291-24-2

N-butyl-4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2927551
CAS No.: 932291-24-2
M. Wt: 471.59
InChI Key: YEAGPMXASULBHG-UHFFFAOYSA-N
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Description

N-butyl-4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). https://patents.google.com/patent/US20190062304A1/ BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which plays a fundamental role in the development, differentiation, and activation of B-cells. https://www.ncbi.nlm.nih.gov/books/NBK27133/ By covalently binding to a cysteine residue (Cys481) in the active site of BTK, this inhibitor effectively blocks BCR-mediated signaling. https://patents.google.com/patent/US20190062304A1/ This mechanism disrupts key cellular processes such as proliferation, survival, and antibody production in B-cells. Its primary research value lies in the investigation of B-cell-driven pathologies, particularly autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus, where aberrant B-cell activation is a known driver of disease pathogenesis. https://www.niams.nih.gov/health-topics/autoimmune-diseases Researchers utilize this compound as a critical pharmacological tool to dissect the specific contributions of BTK-dependent signaling in immune cell function and to evaluate the therapeutic potential of BTK inhibition in preclinical models of autoimmunity and inflammation.

Properties

IUPAC Name

N-butyl-4-[[1-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-2-3-13-27-23(30)19-8-4-17(5-9-19)16-29-24(31)22-21(12-14-33-22)28(25(29)32)15-18-6-10-20(26)11-7-18/h6-7,10-12,14,17,19H,2-5,8-9,13,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAGPMXASULBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide ()

This compound shares the thieno[3,2-d]pyrimidine core and cyclohexanecarboxamide group but substitutes the 4-fluorobenzyl and N-butyl with benzyl groups. Key differences include:

  • Molecular Weight : 487.6 vs. ~471 (calculated for the target compound).
  • Substituent Effects: Benzyl groups may reduce electronegativity and metabolic stability compared to 4-fluorobenzyl.

Pyrazolo[3,4-d]pyrimidine Derivatives ()

Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) highlights:

  • Core Heterocycle: Pyrazolo[3,4-d]pyrimidine instead of thieno[3,2-d]pyrimidine. Pyrazolo cores often exhibit distinct electronic properties and binding modes.
  • Molecular Weight : 589.1 (M+1), significantly higher than the target compound, suggesting differences in target selectivity or pharmacokinetics.

Pyrrole-Carboxamide Analog ()

DM-11 (1-(2,4-dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide) diverges in core structure but shares carboxamide linkages and halogenated aromatic groups:

  • Halogen Effects: Dichlorobenzyl substituents may enhance potency but reduce solubility compared to mono-fluorinated analogs.
  • Heterocyclic Diversity : The pyrrole-carboxamide scaffold could influence off-target interactions compared to pyrimidine-based systems .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound Thieno[3,2-d]pyrimidine 4-fluorobenzyl, N-butyl, cyclohexanecarboxamide ~471 (calculated) Theoretical enhanced lipophilicity N/A
N-benzyl-4-((1-benzyl-...) () Thieno[3,2-d]pyrimidine Benzyl groups 487.6 Smiles: O=C(NCc1ccccc1)C1CCC(...)
Example 53 () Pyrazolo[3,4-d]pyrimidine Fluorochromenyl, isopropylbenzamide 589.1 (M+1) MP: 175–178°C
DM-11 () Pyrrole-carboxamide Dichlorobenzyl, pyridinone Not reported Dichlorination for potency

Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine in the target compound may balance potency and solubility better than chlorine in DM-11, reducing metabolic deactivation .
  • Alkyl Chain Impact : The N-butyl group likely improves pharmacokinetics over shorter chains (e.g., benzyl in ) by enhancing membrane penetration .
  • Heterocycle Selectivity: Thieno[3,2-d]pyrimidines may offer superior kinase selectivity compared to pyrazolo cores due to sulfur’s electronic effects .

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